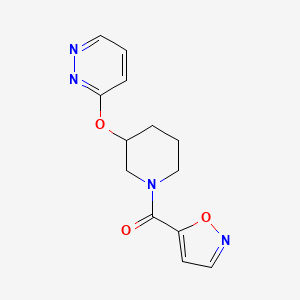

Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidinyl-methanone backbone substituted with an isoxazol-5-yl group and a pyridazin-3-yloxy moiety. This structure positions it within a class of molecules targeting metabotropic glutamate receptors (mGluRs), particularly mGlu5, due to its structural resemblance to known positive allosteric modulators (PAMs) like ADX47273 . The isoxazole and pyridazine rings may influence receptor binding affinity, selectivity, and pharmacokinetic properties compared to analogs with alternative substituents.

Properties

IUPAC Name |

1,2-oxazol-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-13(11-5-7-15-20-11)17-8-2-3-10(9-17)19-12-4-1-6-14-16-12/h1,4-7,10H,2-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCTYINKOSKUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds. The pyridazine ring can be synthesized via condensation reactions involving hydrazine derivatives and diketones. The final step often involves coupling the isoxazole and pyridazine rings with the piperidine moiety under specific reaction conditions such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone with three well-characterized mGlu5 PAMs: ADX47273, DFB, and CDPPB.

Key Structural Differences and Implications

Isoxazole vs. Oxadiazole: The isoxazol-5-yl group in the target compound replaces the oxadiazole ring in ADX47273. Oxadiazole in ADX47273 contributes to high binding affinity (Ki = 3.2 nM), suggesting that isoxazole’s reduced aromaticity might lower potency unless compensated by pyridazine’s effects .

Pyridazin-3-yloxy vs. Fluorophenyl :

- The pyridazin-3-yloxy substituent introduces a polar, nitrogen-rich ring, which could improve aqueous solubility compared to ADX47273’s lipophilic 4-fluorophenyl group. This might enhance bioavailability but reduce blood-brain barrier penetration .

Piperidine Core: Both the target compound and ADX47273 share a piperidinyl-methanone scaffold, critical for positioning substituents in mGlu5’s hydrophobic pocket. Modifications here (e.g., pyridazine vs. oxadiazole) likely dictate receptor subtype selectivity .

Research Findings and Hypotheses

Anticipated Pharmacological Profile

The pyridazine moiety may confer unique advantages:

Limitations and Unknowns

- Binding Affinity : The absence of fluorophenyl groups (critical in ADX47273’s high affinity) raises questions about target engagement strength.

- Metabolic Stability : Pyridazine’s susceptibility to enzymatic oxidation could shorten half-life compared to ADX47273’s fluorinated aromatic rings .

Biological Activity

Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This compound combines an isoxazole ring, a pyridazine moiety, and a piperidine structure, which may contribute to its diverse pharmacological properties. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O3, with a molecular weight of 274.28 g/mol. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features can inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Properties

Isoxazol derivatives have been evaluated for their anti-inflammatory effects. A study involving isoxazolo[4,5-d]pyridazin derivatives demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to substantial anti-inflammatory activity in vivo and in vitro. The most potent compounds displayed IC50 values in the low micromolar range, suggesting that this compound could exhibit similar benefits .

3. Anticancer Activity

Isoxazole derivatives have also been investigated for their anticancer potential. Compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and ovarian cancer cells. In particular, studies have highlighted the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX and LOX), leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : Isoxazole derivatives can interact with various receptors, potentially modulating signaling pathways associated with cell proliferation and survival.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.